molecular formula C7H4ClNOS B2579278 7-Chlorothieno[3,2-c]pyridin-4(5H)-one CAS No. 29079-93-4

7-Chlorothieno[3,2-c]pyridin-4(5H)-one

Cat. No.: B2579278
CAS No.: 29079-93-4
M. Wt: 185.63
InChI Key: UXAIBZJDLXCTTM-UHFFFAOYSA-N
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Description

7-Chlorothieno[3,2-c]pyridin-4(5H)-one is a heterocyclic compound featuring a fused thiophene-pyridinone core with a chlorine substituent at the 7-position. This scaffold is notable for its role in medicinal chemistry, particularly as a phosphatase inhibitor. Key characteristics include:

  • Molecular formula: C₇H₄ClNOS.
  • Molecular weight: ~185.52 g/mol (calculated).
  • Structural features: The thieno[3,2-c]pyridinone core provides a planar aromatic system, while the chlorine atom at position 7 introduces electron-withdrawing effects, enhancing reactivity and binding affinity to biological targets .

Synthesis: The compound is synthesized via continuous-flow photooxygenation of 7-aminothieno[3,2-c]pyridin-4(5H)-ones, utilizing ambient air to generate iminopyridinediones. This method offers gram-scale production without chromatographic purification, enabling late-stage diversification .

Biological Relevance: this compound derivatives exhibit potent inhibition of PTP4A3 phosphatase, a cancer-associated protein, with structure-activity relationship (SAR) studies supporting docking models for drug design .

Properties

IUPAC Name

7-chloro-5H-thieno[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-5-3-9-7(10)4-1-2-11-6(4)5/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAIBZJDLXCTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)NC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorothieno[3,2-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with thiophene derivatives in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chlorothieno[3,2-c]pyridin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Chlorothieno[3,2-c]pyridin-4(5H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 7-Chlorothieno[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets within biological systems. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Key Differences :

  • Positional Effects : Chlorine at position 7 (vs. bromine at 2 or 3) enhances electron withdrawal, improving PTP4A3 binding .
2.2. Furopyridinone Analogs
Compound Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties/Activities References
7-Bromofuro[3,2-c]pyridin-4(5H)-one Furopyridinone Br at 7 214.02 Synthetic intermediate; structural similarity to thienopyridinones but with oxygen heteroatom
5-Methylfuro[3,2-c]pyridin-4(5H)-one Furopyridinone CH₃ at 5 149.15 Lower molecular weight; used in antimicrobial studies

Key Differences :

  • Biological Activity: Furopyridinones are less studied for phosphatase inhibition but show promise in antimicrobial applications .
2.3. Pyrrolopyridinone Derivatives
Compound Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties/Activities References
6-Amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one Pyrrolopyridinone NH₂ at 6 137.13 Antitumor, antiviral, and antibacterial activity; analog of 3,7-dideazaguanine

Key Differences :

  • Nitrogen-Rich Core: The pyrrolo[3,2-c]pyridinone system introduces additional hydrogen-bonding sites, enhancing interactions with nucleic acids or enzymes .
  • Activity Profile: Unlike thienopyridinones, this compound targets nucleotide biosynthesis pathways, showing broad-spectrum antimicrobial effects .

Biological Activity

7-Chlorothieno[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound belongs to a class of thienopyridines known for their diverse pharmacological properties. The presence of the chlorine atom and the thieno ring system contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cell proliferation, which is crucial for its anticancer properties.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Biological ActivityTargetEffectReference
AnticancerKinases (e.g., USP7)Inhibition of tumor growth in xenograft models
AntimicrobialBacterial strainsInhibition of growth
NeuroprotectiveMAO A/B inhibitionPotential treatment for neurodegenerative diseases

Anticancer Studies

A significant focus has been on the anticancer properties of this compound. For instance, in vivo studies demonstrated that this compound effectively inhibited tumor growth in xenograft models. In one study, administration at a dose of 50 mg/kg resulted in nearly complete tumor growth inhibition in murine models, indicating its potential as a cancer therapeutic agent .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics. The exact mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Neuroprotective Effects

The compound's ability to inhibit monoamine oxidase (MAO) enzymes positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have indicated that derivatives of thienopyridines can selectively inhibit MAO B with promising potency, suggesting a pathway for developing neuroprotective agents .

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